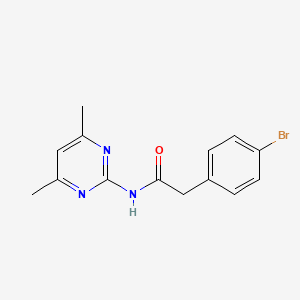

2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O/c1-9-7-10(2)17-14(16-9)18-13(19)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPGLKBHEKUWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)CC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788540 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the reaction of 4-bromobenzylamine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium thiolate.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Reduction: Formation of reduced products such as alcohols or amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylpyrimidinyl group can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Aromatic Substituents: The 4-bromophenyl group is a common feature, but the second aromatic moiety varies significantly.

- Heterocyclic Moieties: Pyridazinone (e.g., ) and triazinoindole (e.g., ) derivatives exhibit distinct electronic profiles compared to the dimethylpyrimidine in the target compound. The pyrimidinone-thioether in introduces a sulfur atom, which may influence redox properties or metal coordination.

- Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 66.4° in vs. ~42–67° in pyrimidine analogs ) suggest that substituents dictate molecular planarity, affecting crystal packing and biological target engagement.

Key Observations :

Key Observations :

- Receptor Specificity: The pyridazinone derivative in shows high specificity for FPR2, whereas the target compound’s dimethylpyrimidine group may favor interactions with other targets, such as kinases or nucleic acids.

- Antifungal Potential: Thiadiazole-containing analogs in demonstrate that pyrimidine-thioether motifs enhance fungicidal activity, suggesting the target compound could be optimized for similar applications.

Biological Activity

The compound 2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes the available research findings on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-bromophenyl acetamide with 4,6-dimethylpyrimidine derivatives. These reactions can be facilitated by various methods such as microwave-assisted synthesis, which enhances yield and purity compared to conventional heating methods .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrimidine compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | Moderate | Moderate | |

| This compound | High | High |

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, the compound demonstrated significant cytotoxic effects against estrogen receptor-positive breast cancer cells (MCF7) through the Sulforhodamine B (SRB) assay .

Case Study: Anticancer Efficacy

In a study examining a series of pyrimidine derivatives, it was found that certain modifications to the pyrimidine ring significantly enhanced anticancer activity. The introduction of various substituents was correlated with increased potency against MCF7 cells, indicating a structure-activity relationship that could guide future drug design .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the position and nature of substituents on the phenyl and pyrimidine rings significantly influence biological activity. Compounds with halogenated phenyl groups exhibited enhanced lipophilicity, allowing better membrane penetration and higher bioactivity against microbial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 4-bromophenylacetic acid with 4,6-dimethylpyrimidin-2-amine using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane under triethylamine catalysis at 273 K. Slow evaporation of methylene chloride/acetone solutions yields single crystals for structural validation . For analogous acetamide derivatives, refluxing ethanol with stoichiometric reactants (e.g., 2-thio-4,6-dimethylpyrimidine and chloroacetamide derivatives) is effective, followed by recrystallization in chloroform-acetone mixtures .

Q. How can crystallographic data be utilized to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key parameters include dihedral angles between aromatic rings (e.g., ~66.4° between 4-bromophenyl and pyrimidinyl groups) and bond lengths (C–N: ~1.37–1.39 Å, C–O: ~1.22 Å). Hydrogen-bonding networks (N–H⋯O/F) and intermolecular interactions (C–H⋯π) stabilize the crystal lattice, with refinement using riding models for H atoms (Uiso = 1.2–1.5×Ueq of parent atoms) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm substituent integration (e.g., bromophenyl protons at δ ~7.2–7.6 ppm, pyrimidinyl CH3 at δ ~2.3 ppm). FT-IR identifies amide C=O stretches (~1670 cm<sup>−1</sup>) and N–H bends (~3300 cm<sup>−1</sup>). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C14H13BrN3O: ~318.0232) .

Advanced Research Questions

Q. How can conformational flexibility of the acetamide linker influence molecular packing and stability?

- Methodological Answer : Dihedral angles between the acetamide group and aromatic rings (e.g., 40.0–86.3°) determine molecular folding. Intramolecular N–H⋯N hydrogen bonds stabilize conformers, while intermolecular C–H⋯O/F interactions (distance: ~2.5–3.0 Å) contribute to lattice cohesion. Comparative analysis with derivatives (e.g., 3-chlorophenyl analogs) reveals steric and electronic effects on packing motifs .

Q. What strategies resolve contradictions in crystallographic data between similar acetamide derivatives?

- Methodological Answer : Discrepancies in dihedral angles (e.g., 42.25° vs. 67.84° in pyrimidinyl-phenyl systems) may arise from substituent electronegativity or lattice solvents. Employ temperature-dependent SC-XRD to assess thermal motion effects. Pair with DFT calculations (e.g., B3LYP/6-311G**) to compare experimental and theoretical torsional profiles .

Q. How can synthetic yields be improved for large-scale preparation without compromising purity?

- Methodological Answer : Optimize stoichiometry (1:1 molar ratio of acid and amine precursors) and reaction time (3–5 hours at 273 K). Replace dichloromethane with THF for better solubility of bromophenyl intermediates. Implement column chromatography (silica gel, ethyl acetate/hexane) post-crystallization to remove byproducts (e.g., unreacted 4-bromophenylacetic acid) .

Q. What role do non-covalent interactions play in the compound’s potential bioactivity?

- Methodological Answer : The 4-bromophenyl group enhances lipophilicity (logP ~2.6), while the pyrimidinyl acetamide moiety offers hydrogen-bonding sites (N–H, C=O). Molecular docking studies (e.g., AutoDock Vina) against targets like penicillin-binding proteins (PBPs) can predict binding affinities, leveraging structural similarity to benzylpenicillin derivatives .

Methodological Notes

- Synthetic Caution : Monitor reaction pH to avoid decomposition of acid-sensitive pyrimidinyl amines.

- Crystallization Tip : Slow evaporation (0.5°C/day) in mixed solvents (e.g., CHCl3:acetone, 1:5) enhances crystal quality .

- Data Validation : Cross-reference SC-XRD data with the Cambridge Structural Database (CSD) to identify isostructural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.